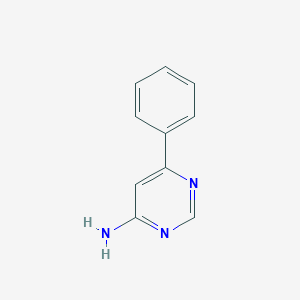

6-Phenylpyrimidin-4-amine

Description

BenchChem offers high-quality 6-Phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXYYBHDSNBGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355799 | |

| Record name | 6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-29-8 | |

| Record name | 6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Landscape of 6-Phenylpyrimidin-4-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These derivatives have garnered significant interest for their potential as therapeutic agents, targeting a range of diseases from inflammation to cancer. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and relevant biological pathways associated with this important class of molecules.

Synthetic Strategies and Methodologies

The construction of the 6-phenylpyrimidin-4-amine scaffold is most commonly achieved through a well-established synthetic route involving the cyclization of a chalcone precursor with a guanidine salt. This versatile method allows for the introduction of diverse substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR).

A general and widely adopted approach involves a two-step process. The first step is a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base to yield the desired 4,6-diarylpyrimidin-2-amine. Subsequent modifications can be performed to introduce further diversity.

General Synthesis Workflow

Caption: General two-step synthesis of 6-phenylpyrimidin-4-amine derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 6-phenylpyrimidin-4-amine derivatives. Below are representative protocols extracted from the literature.

Protocol 1: Synthesis of 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine Derivatives[1][2]

Step 1: Synthesis of Chalcones

-

To a solution of a 4-substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add 4-(methylsulfonyl)benzaldehyde (1 equivalent).

-

Add a catalytic amount of a base (e.g., 40% NaOH solution) dropwise to the mixture at a low temperature (0-5 °C).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 3-4 hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of 4,6-Disubstituted-pyrimidin-2-amines

-

In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Add a base (e.g., sodium hydroxide) to the mixture.

-

Reflux the reaction mixture for 6-7 hours at a temperature of 50-60 °C.[1]

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., methanol) to obtain the pure 6-phenylpyrimidin-4-amine derivative.[2]

Protocol 2: Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives via Suzuki and Buchwald-Hartwig Coupling[5]

This approach offers an alternative for creating highly substituted derivatives.

-

Initial Substitution: React a commercially available dichloropyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) with a substituted aminomethylpiperidine, -pyrrolidine, or -azetidine.

-

Suzuki Coupling: Perform a Suzuki coupling reaction with a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄ or a silica-bound DPP-palladium catalyst) to introduce the phenyl group at the 2-position.[3] This reaction is often carried out in a microwave reactor at elevated temperatures (e.g., 150 °C) for a short duration (e.g., 30 minutes).[3]

-

Buchwald-Hartwig Cross-Coupling: The final amine substituent is introduced via a Buchwald-Hartwig cross-coupling reaction with the desired amine.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 6-phenylpyrimidin-4-amine derivatives as reported in the literature.

| Compound ID | R1 (at position 6) | R2 (at position 4) | Yield (%) | Melting Point (°C) | Reference |

| IIa | Phenyl | 4-Nitrophenyl | 52.6 | 180-182 | [1] |

| IIb | Phenyl | 4-Methoxyphenyl | 62.6 | 212-214 | [1] |

| IIc | 4-Nitrophenyl | 4-Methoxyphenyl | 59.9 | 190-192 | [1] |

| IId | 4-Nitrophenyl | 4-Chlorophenyl | 55.5 | 222-224 | [1] |

Table 1: Synthesis of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines.

Biological Activity and Signaling Pathways

Derivatives of 6-phenylpyrimidin-4-amine have been investigated for their potential to modulate various biological pathways implicated in disease. Two notable examples are the inhibition of cyclooxygenase-2 (COX-2) and the deubiquitinase complex USP1/UAF1.

COX-2 Inhibition

Certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been identified as selective inhibitors of COX-2.[4][5] COX-2 is an enzyme that is often upregulated in inflamed tissues and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects.[4]

Caption: Inhibition of the COX-2 pathway by 6-phenylpyrimidin-4-amine derivatives.

USP1/UAF1 Deubiquitinase Inhibition

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3][6] This complex plays a crucial role in the DNA damage response by regulating the ubiquitination status of key proteins such as PCNA.[6] Inhibition of USP1/UAF1 can lead to increased levels of monoubiquitinated PCNA, which can in turn sensitize cancer cells to DNA damaging agents, making this a promising target for anticancer therapies.[6]

Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.

This technical guide provides a foundational understanding of the synthesis and biological relevance of 6-phenylpyrimidin-4-amine derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-Phenylpyrimidin-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1][2] Its structural versatility makes it a privileged scaffold in medicinal chemistry, particularly for the development of anticancer agents.[3][4] Analogs based on the 6-phenylpyrimidin-4-amine core have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various key targets in cellular signaling pathways. These derivatives have been extensively investigated for their ability to modulate the activity of protein kinases and other enzymes implicated in cancer progression, such as deubiquitinases.[5][6][7] This document provides a comprehensive overview of the biological activities of 6-phenylpyrimidin-4-amine analogs, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways and workflows to support ongoing research and drug development efforts.

Quantitative Data Presentation: Biological Activity of Analogs

The antiproliferative and enzyme inhibitory activities of various pyrimidine derivatives, including 6-phenylpyrimidin-4-amine analogs, have been evaluated against numerous cancer cell lines and protein targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for several series of these compounds.

Table 1: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Analogs against USP1/UAF1 Deubiquitinase. [5][8]

| Compound | R Group (Position 5) | IC50 (nM) |

| 39 | 6-Me | 210 |

| 40 | 5,6-diMe | 120 |

| 45 | Cyclopentyl | 160 |

| 49 | OMe | 70 |

| 50 | F | 110 |

| 51 | NH₂ | 310 |

| 52 | NMe₂ | 190 |

| 53 | SMe | 110 |

| ML323 (70) | 5-Me | Not specified directly, but noted as having nanomolar potency. |

Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives against Various Cell Lines. [3]

| Compound | Cell Line | IC50 (µM) |

| 4a | MCF-7 | 2.958 |

| 4d | MCF-7 | 4.798 |

| 4f | MCF-7 | 1.629 |

| 4g | MCF-7 | 4.680 |

| 4i | MCF-7 | 1.841 |

| Doxorubicin (Ref.) | MCF-7 | 8.029 |

Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives. [9]

| Compound | Target Kinase | IC50 (nM) |

| 5k | EGFR | 79 |

| 5k | Her2 | 40 |

| 5k | VEGFR2 | 136 |

| Erlotinib (Ref.) | EGFR | 55 |

| **Staurosporine (Ref.) | Her2 | 38 |

| Sunitinib (Ref.) | VEGFR2 | 261 |

Table 4: PLK4 Kinase Inhibitory Activity of Aminopyrimidine Derivatives. [10]

| Compound | Target Kinase | IC50 (µM) |

| 3b | PLK4 | 0.0312 |

| 3r | PLK4 | 0.0174 |

| 8a | PLK4 | 0.5196 |

| 8h | PLK4 | 0.0067 |

Key Signaling Pathways

6-Phenylpyrimidin-4-amine analogs exert their biological effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Key targets include protein kinases and enzymes involved in the DNA damage response.

Receptor Tyrosine Kinase (RTK) Signaling

Many pyrimidine derivatives function as potent kinase inhibitors.[7] Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR are crucial for cell signaling that drives proliferation and angiogenesis. Analogs of 6-phenylpyrimidin-4-amine can act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signal transduction, which is a common mechanism for anticancer agents.[9][11][12]

USP1/UAF1 and DNA Damage Response

The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response pathway.[6] It removes ubiquitin from proteins like PCNA, playing a role in DNA repair. Inhibition of USP1/UAF1 by compounds such as N-benzyl-2-phenylpyrimidin-4-amine derivatives can lead to increased levels of monoubiquitinated PCNA, disrupting DNA repair mechanisms and inducing cell death in cancer cells.[5][6]

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the biological activity of novel compounds. Below are detailed protocols for key in vitro assays commonly used in the study of anticancer agents.

General Workflow for In Vitro Evaluation

The preclinical evaluation of new chemical entities typically follows a standardized workflow, from initial synthesis to detailed biological characterization.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.[1]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[14]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression (sigmoidal dose-response curve).[1][14]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This biochemical assay is a robust method for high-throughput screening of kinase inhibitors. It measures the phosphorylation of a substrate by a kinase.[14]

Materials:

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

-

Recombinant kinase (e.g., PIM-1, EGFR)

-

Biotinylated peptide substrate and ATP solution

-

Test compounds (serially diluted in DMSO)

-

HTRF® detection reagents (e.g., Europium-labeled anti-phospho-antibody and XL665-labeled streptavidin)

-

Low-volume 384-well plates

-

HTRF®-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the kinase, substrate/ATP mix, and test compounds in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the kinase solution.

-

Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and initiate detection by adding the HTRF® detection reagent mixture to each well. Incubate at room temperature for 60 minutes, protected from light.[14]

-

Signal Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[14]

-

Data Analysis: Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) x 10,000. Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis induced by the test compounds. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound at its IC50 concentration

-

Annexin V-FITC/Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[1]

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[11]

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the pro-apoptotic effect of the compound.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, focusing on their activity as inhibitors of Ubiquitin-Specific Protease 1 (USP1), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows.

Introduction to the 6-Phenylpyrimidin-4-amine Core

The 6-phenylpyrimidin-4-amine core consists of a pyrimidine ring substituted with a phenyl group at the 6-position and an amine group at the 4-position. This versatile scaffold allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. The key positions for modification that significantly influence biological activity are typically the amine at the 4-position, the phenyl ring at the 6-position, and the 2-position of the pyrimidine ring.

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the specific SAR of 6-phenylpyrimidin-4-amine derivatives against three key therapeutic targets.

USP1/UAF1 Deubiquitinase Inhibitors

The USP1-UAF1 complex is a key regulator of DNA damage response, making it an attractive target for cancer therapy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as potent inhibitors of this complex.[1][2][3][4][5][6][7]

| Compound ID | R1 (at C2 of Pyrimidine) | R2 (at N4 of Pyrimidine) | R3 (on Benzyl Ring) | IC50 (µM) | Reference |

| 1 | Phenyl | Benzyl | H | 1.1 | [4] |

| 2 | 2-isopropyl-phenyl | Benzyl | H | 0.18 | [4] |

| 3 | Phenyl | (4-(pyridin-3-yl)phenyl)methyl | H | 1.1 | [4] |

| 4 | 2-isopropyl-phenyl | (4-(pyridin-3-yl)phenyl)methyl | H | 0.05 | [4] |

| 5 | Phenyl | Benzyl | 3-pyridyl | 1.1 | [4] |

| ML323 (70) | 2-isopropyl-phenyl | (4-(1H-1,2,3-triazol-4-yl)phenyl)methyl | H | 0.076 | [5] |

This table presents a selection of data to illustrate key SAR trends. For a comprehensive list of compounds, please refer to the cited literature.

-

Substitution at the 2-position of the pyrimidine ring: A phenyl group at this position is a common feature. Introducing bulky alkyl groups at the ortho position of this phenyl ring, such as an isopropyl group, significantly enhances inhibitory potency.[4]

-

Substitution at the 4-position amine: An N-benzyl group is crucial for activity. The potency can be further improved by substituting the phenyl ring of the benzyl group with heterocycles like pyridine or triazole.[4][5]

-

Core Modifications: Replacing the central phenyl group of the N-benzyl substituent with a piperidine ring can maintain comparable potency, suggesting a preference for a six-membered ring in this position.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 6-phenylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6-phenylpyrimidin-4-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases and literature, this guide synthesizes expected spectroscopic characteristics based on data from closely related analogues and general principles of spectroscopic interpretation. It also includes detailed experimental protocols and workflows for acquiring the necessary data.

Introduction

6-phenylpyrimidin-4-amine is a heterocyclic organic compound with a molecular formula of C₁₀H₉N₃. Its structure, featuring a pyrimidine ring linked to a phenyl group and an amine substituent, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic analysis is crucial for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide covers the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 172.08693 |

| [M+Na]⁺ | 194.06887 |

| [M-H]⁻ | 170.07237 |

| [M]⁺• | 171.07910 |

Data sourced from computational predictions.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-2 | ~8.5 | Singlet |

| Pyrimidine H-5 | ~7.0 | Singlet |

| Phenyl H (ortho) | ~8.1 | Doublet |

| Phenyl H (meta) | ~7.5 | Triplet |

| Phenyl H (para) | ~7.4 | Triplet |

| -NH₂ | ~6.5 - 7.5 | Broad Singlet |

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4 | ~163 |

| Pyrimidine C-5 | ~105 |

| Pyrimidine C-6 | ~160 |

| Phenyl C-1' (ipso) | ~137 |

| Phenyl C-2'/C-6' (ortho) | ~128 |

| Phenyl C-3'/C-5' (meta) | ~129 |

| Phenyl C-4' (para) | ~131 |

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3450 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Pyrimidine) | 1600 - 1500 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |

| N-H Bend (amine) | 1650 - 1580 | Medium |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 6-phenylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of 6-phenylpyrimidin-4-amine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 6-phenylpyrimidin-4-amine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of 6-phenylpyrimidin-4-amine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 6-phenylpyrimidin-4-amine in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of 6-phenylpyrimidin-4-amine.

Caption: Overall workflow for the spectroscopic analysis of 6-phenylpyrimidin-4-amine.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

The spectroscopic analysis of 6-phenylpyrimidin-4-amine is a critical step in its characterization. While direct experimental data is sparse, this guide provides a robust framework for its analysis based on predicted data and established protocols. The provided workflows and expected spectral characteristics will aid researchers in the successful identification and characterization of this compound. It is recommended that any future synthesis of 6-phenylpyrimidin-4-amine be accompanied by a comprehensive publication of its experimental spectroscopic data to enrich the scientific literature.

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpyrimidin-4-amine is a heterocyclic aromatic amine containing a pyrimidine ring substituted with a phenyl group. This scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of the phenylpyrimidine core in a variety of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-phenylpyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this report combines predicted data for the target compound with available experimental data for its close structural analogs. Detailed experimental protocols for the synthesis and determination of key physicochemical parameters are also provided, alongside a discussion of the potential biological relevance of this compound class in the context of cell signaling pathways.

Chemical Identity and Predicted Physicochemical Properties

Table 1: Chemical Identity of 6-Phenylpyrimidin-4-amine

| Parameter | Value |

| IUPAC Name | 6-phenylpyrimidin-4-amine |

| Synonyms | 4-amino-6-phenylpyrimidine |

| Molecular Formula | C₁₀H₉N₃ |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)N |

| InChI Key | RQVMAKERQNFHSS-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties of 6-Phenylpyrimidin-4-amine and Experimental Data of Analogs

| Property | Predicted for 6-Phenylpyrimidin-4-amine | Experimental Data for Analogs |

| Molecular Weight ( g/mol ) | 171.20 | 185.22 (6-methyl-5-phenylpyrimidin-4-amine)[1] |

| 227.30 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||

| 292.29 (4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine)[3] | ||

| Melting Point (°C) | Data not available | 189-190 (4,6-Dichloro-5-methylpyrimidin-2-amine) |

| 193-195 (4,6-Dichloro-5-phenylpyrimidin-2-amine) | ||

| Boiling Point (°C) | Data not available | Data not available |

| XLogP3 (logP) | 1.5 | 1.9 (6-methyl-5-phenylpyrimidin-4-amine)[1] |

| 3.1 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||

| pKa (most basic) | ~4.0 (Predicted) | Data not available |

| Solubility | Data not available | Data not available |

| Hydrogen Bond Donor Count | 2 | 2 (6-methyl-5-phenylpyrimidin-4-amine)[1] |

| 0 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||

| Hydrogen Bond Acceptor Count | 3 | 3 (6-methyl-5-phenylpyrimidin-4-amine)[1] |

| 3 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||

| Rotatable Bond Count | 1 | 1 (6-methyl-5-phenylpyrimidin-4-amine)[1] |

| 3 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||

| Topological Polar Surface Area (TPSA) (Ų) | 51.8 | 51.8 (6-methyl-5-phenylpyrimidin-4-amine)[1] |

| 29.0 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 6-phenylpyrimidin-4-amine is not detailed in the available literature, a general and widely applicable method for the synthesis of 4,6-disubstituted pyrimidines involves the condensation of a chalcone with guanidine. A representative protocol is detailed below.

Representative Synthesis of a 4,6-Disubstituted Pyrimidin-2-amine

This protocol describes a two-step synthesis of a 4,6-diarylpyrimidin-2-amine, which can be adapted for the synthesis of 6-phenylpyrimidin-4-amine by selecting the appropriate starting materials.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of an appropriate acetophenone (1 equivalent) in ethanol, add an equimolar amount of a suitable benzaldehyde (1 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) while stirring the mixture at a low temperature (0-5 °C).

-

Continue stirring for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry the product. Recrystallize from a suitable solvent like ethanol if necessary.

Step 2: Cyclization to the Pyrimidine

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a solvent such as dimethylformamide (DMF).

-

The reaction is typically carried out for 6-7 hours at a temperature of 50-60 °C.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrimidine product.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocols for Physicochemical Property Determination

The following are general, widely accepted protocols for determining the key physicochemical properties of small molecules.

-

Finely powder a small amount of the dry sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Prepare a solution of the compound in one of the two immiscible solvents (typically n-octanol and water), pre-saturated with the other solvent.

-

Add a known volume of this solution to a flask containing a known volume of the second solvent.

-

Seal the flask and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO for compounds with low water solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Biological Significance and Signaling Pathways

The phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that target protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of phenylpyrimidine have been identified as potent inhibitors of a variety of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[4][5] Overactivity of EGFR is common in many cancers.

-

Bcr-Abl Tyrosine Kinase: A constitutively active fusion protein that is the causative agent of chronic myeloid leukemia (CML).[6] Phenylpyrimidine-based drugs like imatinib are highly effective inhibitors of Bcr-Abl.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels.[7] Inhibition of VEGFR is a major strategy in cancer therapy to cut off the blood supply to tumors.

Given the structural similarity of 6-phenylpyrimidin-4-amine to known kinase inhibitors, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against one or more protein kinases. The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction pathway.

Conclusion

6-Phenylpyrimidin-4-amine represents a core chemical structure with significant potential in drug discovery, particularly in the development of kinase inhibitors. While experimental data for this specific molecule is limited, computational predictions and data from close analogs provide valuable insights into its physicochemical properties. The synthetic routes and analytical protocols described in this guide offer a framework for the preparation and characterization of this and related compounds. Further investigation into the biological activity of 6-phenylpyrimidin-4-amine and its derivatives is warranted to explore their potential as therapeutic agents.

References

- 1. 6-Methyl-5-phenylpyrimidin-4-amine | C11H11N3 | CID 66431129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-diethyl-6-phenylpyrimidin-4-amine | C14H17N3 | CID 1235438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | C16H12N4O2 | CID 12360504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted mechanisms of action of 6-phenylpyrimidin-4-amine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of key biological targets implicated in diseases such as cancer and inflammation. This document details the experimental protocols to elucidate these mechanisms, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the associated signaling pathways.

Core Mechanisms of Action

6-Phenylpyrimidin-4-amine derivatives have been shown to exert their biological effects primarily through the inhibition of several distinct classes of enzymes. The core chemical structure allows for modifications that can be tailored to achieve selectivity and potency against these targets. The principal mechanisms of action investigated in this guide are:

-

Kinase Inhibition: Targeting receptor tyrosine kinases such as KIT and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), as well as FMS-like Tyrosine Kinase 3 (FLT3).

-

Cyclooxygenase-2 (COX-2) Inhibition: Acting as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.

-

Deubiquitinase (DUB) Inhibition: Specifically targeting the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response.

-

B-Cell Lymphoma 6 (BCL6) Inhibition: Disrupting the function of the BCL6 transcriptional repressor, a key oncogene in several types of lymphoma.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory potencies of representative 6-phenylpyrimidin-4-amine derivatives against their respective targets. This quantitative data is crucial for understanding structure-activity relationships and for the optimization of lead compounds.

Table 1: Kinase Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against FLT3

| Compound ID | Structure | FLT3 IC₅₀ (nM)[1] |

| M01 | 13.9 | |

| M03 | 25.1 | |

| M17 | 316.2 | |

| M20 | 50.1 | |

| M24 | 794.3 | |

| M34 | 1511.1 |

Table 2: COX-2 Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives

| Compound ID | R¹ | R² | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM)[2][3] | Selectivity Index (COX-1/COX-2) |

| PYZ16 | Diarylpyrazole | Sulfonamide | >5.6 | 0.52 | >10.73 |

| PYZ9 | Pyrazoline | Hydrazone | - | 0.72 | - |

| PYZ10 | Pyrazole-thiourea | Benzimidazole | - | 0.0000283 | - |

| PYZ11 | Pyrazole-thiourea | Benzimidazole | - | 0.0002272 | - |

| VIIa | 2-benzamido-thiophene | 4-fluorophenyl | 19.5 | 0.29 | 67.24 |

Table 3: BCL6 Inhibitory Activity of N-phenyl-4-pyrimidinamine and Related Derivatives

| Compound ID | Assay Type | IC₅₀ (μM) |

| WK692 | HTRF | 0.016[4] |

| FX1 | HTRF | 19.21[4] |

| BI3802 | HTRF | 0.021[4] |

| 7i | AlphaLISA | 170[5] |

| 13 | AlphaLISA | 80[5] |

| 15e | AlphaLISA | 34[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of 6-phenylpyrimidin-4-amine derivatives.

In Vitro Kinase Inhibition Assay (FLT3)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the FLT3 kinase.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate peptide (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.

-

Prepare a master mix containing the FLT3 enzyme and substrate in kinase buffer.

-

Dispense the enzyme/substrate mix into the wells containing the compounds.

-

Initiate the kinase reaction by adding ATP to a final concentration in the range of the Kₘ for ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

COX-2 Enzymatic Assay

This protocol outlines a method to assess the selective inhibition of COX-2 by the test compounds.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

EIA buffer

-

Prostaglandin screening EIA kit (Cayman Chemical or similar)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

-

Add the test compounds to the respective wells and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a solution of stannous chloride.

-

Quantify the amount of prostaglandin E₂ (PGE₂) produced using a prostaglandin screening EIA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition for each enzyme and determine the IC₅₀ values. The selectivity index is calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2).

BCL6-SMRT Interaction Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to screen for inhibitors of the BCL6 and SMRT corepressor interaction.[6]

Materials:

-

GST-tagged BCL6-BTB domain

-

Biotinylated SMRT peptide

-

HTRF buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

XL665-labeled streptavidin (acceptor)

-

Test compounds in DMSO

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, GST-BCL6-BTB, and biotinylated SMRT peptide in HTRF buffer.

-

Incubate at room temperature for 30 minutes.

-

Add the HTRF detection reagents (europium cryptate-labeled anti-GST and XL665-labeled streptavidin).

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition and IC₅₀ values.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., lymphoma cell lines for BCL6 inhibitors, various cancer cell lines for kinase inhibitors)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status of key signaling molecules upon treatment with the inhibitors.

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BCL6, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with the test compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for investigating the mechanism of action of 6-phenylpyrimidin-4-amine derivatives.

Caption: General experimental workflow.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.aalto.fi [research.aalto.fi]

- 4. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCL6 suppression of BCL2 via Miz1 and its disruption in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

Discovery of Novel 6-Phenylpyrimidin-4-amine Based Compounds: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 6-phenylpyrimidin-4-amine based compounds. Tailored for researchers, scientists, and drug development professionals, this document details the core aspects of this promising class of molecules, including their synthesis, diverse biological activities, and the experimental protocols necessary for their evaluation.

Introduction

The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, acting as inhibitors of key cellular targets implicated in various diseases, most notably in oncology and inflammation. This guide will explore the structure-activity relationships, quantitative biological data, and detailed methodologies that underpin the ongoing research and development of these compounds.

Synthesis of the 6-Phenylpyrimidin-4-amine Core

The synthesis of 4,6-disubstituted-pyrimidin-2-amine derivatives is a well-established process in medicinal chemistry. A common and effective method involves a multi-step synthesis beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.[1][2]

A general synthetic scheme involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol, to yield a chalcone.[1][3] This intermediate is then cyclized with guanidine hydrochloride in a solvent like dimethylformamide (DMF) under reflux conditions to afford the final 4,6-disubstituted-pyrimidin-2-amine product.[1][2][3]

Further modifications, such as N-benzylation or Suzuki coupling, can be employed to introduce additional diversity and optimize the biological activity of the core scaffold.[4][5]

Biological Activities and Quantitative Data

Compounds based on the 6-phenylpyrimidin-4-amine scaffold have been investigated for a variety of biological activities. The following sections and tables summarize the key findings and quantitative data for their major therapeutic applications.

Kinase Inhibition

A significant area of research for 6-phenylpyrimidin-4-amine derivatives has been their activity as kinase inhibitors. Notably, these compounds have shown potent inhibition of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[6][7]

| Compound | Target Kinase | Kᵢ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| CYC116 (18) | Aurora A | 8.0 | - | - | [6][7] |

| CYC116 (18) | Aurora B | 9.2 | - | - | [6][7] |

| 8h | PLK4 | - | Breast Cancer Cells | 0.0067 | [8] |

| F15 | FLT3 | - | MOLM-13 | 0.253 | [9] |

| F15 | FLT3 | - | MV4-11 | 0.091 | [9] |

USP1/UAF1 Deubiquitinase Inhibition

The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response, making it an attractive target for anticancer therapies.[10] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[4][10]

| Compound | Target | IC₅₀ (nM) | Reference |

| ML323 (70) | USP1/UAF1 | 76 | [11] |

| 39 | USP1/UAF1 | 210 | [5] |

| 40 | USP1/UAF1 | 120 | [5] |

| 45 | USP1/UAF1 | 160 | [5] |

| 48 | USP1/UAF1 | Potent | [5] |

| 49 | USP1/UAF1 | 70 | [5] |

| 50 | USP1/UAF1 | 110 | [5] |

| 51 | USP1/UAF1 | 310 | [5] |

| 52 | USP1/UAF1 | 190 | [5] |

| 53 | USP1/UAF1 | 110 | [5] |

Cyclooxygenase (COX-2) Inhibition

Certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1][12]

| Compound | Target | % Inhibition (at 10 µM) | IC₅₀ (µM) | Reference |

| 4i | COX-2 | - | Potent | [1][12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 4,6-Disubstituted-pyrimidin-2-amines

This protocol describes a general two-step synthesis of the 4,6-diphenylpyrimidin-2-amine core.

Step 1: Chalcone Synthesis [1][3]

-

To a solution of a substituted acetophenone (1 equivalent) in absolute ethanol, add a 40% aqueous solution of sodium hydroxide.

-

Stir the mixture at 0-2 °C.

-

Add a substituted benzaldehyde (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring for 3-4 hours at 0-2 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Pyrimidine Ring Formation [1][2][3]

-

To a solution of the synthesized chalcone (1 equivalent) in dimethylformamide (DMF), add guanidine hydrochloride (1 equivalent).

-

Reflux the reaction mixture for 6-7 hours at 50-60 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated 4,6-disubstituted-pyrimidin-2-amine by filtration.

-

Wash the product with water and recrystallize from a suitable solvent (e.g., methanol).

Aurora Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against Aurora kinases.[7][12][13]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).[13]

-

Prepare a solution of active Aurora A or Aurora B kinase (e.g., 100 ng) in kinase buffer.

-

Prepare a substrate solution containing a suitable substrate (e.g., 1 µg inactive histone H3) and ATP (e.g., 100 µM) in kinase buffer.[13]

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure :

-

In a 96-well plate, add the test inhibitor solution.

-

Add the kinase solution to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 30-60 minutes.[13]

-

-

Detection :

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).[13]

-

Alternatively, use a luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity.[12]

-

Cell Viability (MTT) Assay

This protocol describes the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][4][14]

-

Cell Seeding :

-

Compound Treatment :

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for a specified period (e.g., 72 hours).[14]

-

-

MTT Addition and Incubation :

-

Formazan Solubilization and Measurement :

USP1/UAF1 Deubiquitinase Inhibition Assay

This protocol details an assay to measure the inhibition of the USP1/UAF1 complex.[11][15][16]

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT).[15]

-

Prepare a solution of the USP1/UAF1 complex (e.g., 100 nM) in assay buffer.[15]

-

Prepare a substrate solution of K63-linked diubiquitin (e.g., 2 µM) in assay buffer.[15]

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure :

-

Add the test inhibitor at various concentrations to the assay solution containing the USP1/UAF1 complex.

-

Add the K63-linked diubiquitin substrate to initiate the reaction.

-

Incubate the reaction for 1 hour at 37°C.[15]

-

-

Detection :

COX-2 Enzymatic Assay

This protocol describes a method for screening inhibitors of COX-2 activity.[6][9][17][18]

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8).[18]

-

Prepare a solution of human recombinant COX-2 enzyme.

-

Prepare a solution of heme in the reaction buffer.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure :

-

Detection :

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by 6-phenylpyrimidin-4-amine based compounds and the general workflow for their discovery are provided below.

Caption: Inhibition of Aurora Kinase by 6-phenylpyrimidin-4-amine compounds.

Caption: Mechanism of COX-2 inhibition by 6-phenylpyrimidin-4-amine derivatives.

Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.

Caption: General workflow for the discovery of 6-phenylpyrimidin-4-amine based compounds.

Conclusion

The 6-phenylpyrimidin-4-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the generation of diverse libraries of compounds, leading to the identification of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this important class of molecules in the development of new medicines.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. promega.com [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. MTT (Assay protocol [protocols.io]

- 15. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to the Theoretical and Computational Analysis of the 6-Phenylpyrimidin-4-amine Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental core in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The substituted pyrimidine scaffold, particularly the 6-phenylpyrimidin-4-amine core, has garnered significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Derivatives of this scaffold have been identified as potent inhibitors of crucial cellular targets like cyclin-dependent kinases (CDKs) and ubiquitin-specific proteases (USPs), making them promising candidates for drug development.[2][3][4]

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study 6-phenylpyrimidin-4-amine and its derivatives. It details the protocols for quantum mechanical calculations, molecular docking simulations, and molecular dynamics, and presents a consolidated view of the structural, electronic, and reactive properties of this important chemical scaffold. The aim is to furnish researchers and drug development professionals with a comprehensive resource for understanding and predicting the behavior of these molecules, thereby accelerating the design of novel therapeutics.

Computational Methodologies

A multi-faceted computational approach is essential for a thorough understanding of the 6-phenylpyrimidin-4-amine scaffold. The typical workflow involves geometry optimization, electronic property calculation, and simulation of interactions with biological targets.

Caption: A typical workflow for the computational analysis of a small molecule.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.[5][6]

Protocol:

-

Structure Optimization: The initial geometry of the molecule is optimized to find the minimum energy conformation. The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional is commonly employed with basis sets such as 6-311G++(d,p) or 6-31G(d).[1][5][7] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.[1]

-

Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the optimized geometry.[8][9]

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity, kinetic stability, and electronic properties.[8][10] A smaller energy gap suggests higher reactivity.[10]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to predict reactive sites for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution and is useful for understanding intermolecular interactions.[1][5]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding binding modes and energies, guiding lead optimization.[3][11]

Protocol:

-

Ligand Preparation: The 3D structure of the 6-phenylpyrimidin-4-amine derivative is optimized using a suitable force field (e.g., Tripos) or DFT methods.[3]

-

Receptor Preparation: The crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) is obtained from the Protein Data Bank. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.[11]

-

Docking Simulation: Software like SYBYL or AutoDock is used to dock the prepared ligand into the active site of the receptor. The simulation generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[3][11]

-

Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the docked pose and the nature of the interactions.[3][12]

Protocol:

-

System Setup: The best-docked pose is used as the starting point. The complex is placed in a simulation box and solvated with an explicit water model.

-

Simulation: The system is subjected to energy minimization, followed by a period of heating and equilibration. A production run (typically nanoseconds in length) is then performed.

-

Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., via Root Mean Square Deviation) and to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[3]

Theoretical and Computational Results

Molecular Geometry

DFT calculations provide precise bond lengths and angles for the optimized molecular structure. For pyrimidine derivatives, the pyrimidine ring is generally found to be nearly planar.[13] The dihedral angle between the pyrimidine and phenyl rings is a key conformational parameter.

Table 1: Selected Calculated Geometrical Parameters for Pyrimidine Derivatives

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Method | Source |

|---|---|---|---|---|

| Bond Length | C-N (pyrimidine ring) | ~1.37 - 1.39 Å | DFT/B3LYP | [1] |

| Bond Length | C-C (phenyl ring) | ~1.34 - 1.53 Å | DFT/B3LYP | [7] |

| Bond Length | C-NH2 | ~1.36 Å | DFT/B3LYP | [7] |

| Dihedral Angle | Pyrimidine-Phenyl | ~3.15 ° | X-ray |[13][14] |

Note: Values are derived from studies on closely related substituted pyrimidine structures.

Vibrational Analysis

Theoretical vibrational spectra are compared with experimental FTIR and Raman data to assign characteristic vibrational modes.

Table 2: Key Vibrational Frequencies for Phenylpyrimidine-Amine Scaffolds

| Vibrational Mode | Experimental Range (cm⁻¹) | Theoretical Range (cm⁻¹) | Source |

|---|---|---|---|

| N-H Stretching (amine) | 3310 - 3450 | ~3407 | [7][15] |

| C-H Aromatic Stretching | 3037 - 3480 | - | [15][16] |

| C=N Stretching (pyrimidine) | 1510 - 1589 | - | [15] |

| C=C Aromatic Stretching | 1656 - 1657 | - |[15] |

Electronic Properties (HOMO-LUMO Analysis)

The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. A lower gap often correlates with higher biological activity.

Table 3: Frontier Molecular Orbital Energies for Pyrimidine Derivatives

| Compound Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G++(d,p) | [1] |

| 4-aminopyrazolo(3,4-d)pyrimidine | - | - | 4.867 | B3LYP/6-31+G**(d,p) | [17] |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | - | - | - | B3LYP/6-31G** |[6] |

Note: Direct HOMO/LUMO values for the specific 6-phenylpyrimidin-4-amine were not found; values for related heterocyclic amines are presented.

Caption: Relationship between the HOMO-LUMO energy gap and chemical reactivity.

Molecular Docking and Interaction Studies

Studies on derivatives of 6-phenylpyrimidin-4-amine have identified them as inhibitors of several key protein targets in cancer and other diseases.

-

Cyclin-Dependent Kinases (CDK2/4/6): These proteins are crucial regulators of the cell cycle, and their inhibition can halt cancer cell proliferation.[3] Docking studies show that pyrimidine derivatives bind in the ATP-binding pocket of CDKs, with binding energies ranging from -7.4 to -7.9 kcal/mol.[11] Key interactions often involve hydrogen bonds with residues like Lys33 and Asp145.[12]

-

USP1/UAF1 Deubiquitinase Complex: This complex is involved in the DNA damage response, and its inhibition is a promising anticancer strategy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar inhibitory potency against this target.[2][4]

Table 4: Molecular Docking Results for Phenylpyrimidine Derivatives

| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.9 | [11] |

| 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | CDK2 | 1HCK | -7.7 | [11] |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-bromophenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.5 | [11] |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.4 |[11] |

Experimental Protocols

Synthesis

The synthesis of 4,6-disubstituted pyrimidin-2-amines, a class that includes 6-phenylpyrimidin-4-amine, commonly proceeds via the cyclization of a chalcone derivative with guanidine.[15][18]

Caption: General synthesis pathway for 4,6-diarylpyrimidin-2-amines.

Protocol:

-

Chalcone Synthesis: A substituted acetophenone and a substituted benzaldehyde are reacted in the presence of a base, such as 40% sodium hydroxide, in a solvent like absolute ethanol. The reaction is typically stirred at low temperatures (0-2 °C).[15]

-

Pyrimidine Ring Formation: The resulting chalcone derivative (0.01 mol) is refluxed with guanidine hydrochloride (0.01 mol) in a solvent such as ethanol or DMF, often with a base like sodium hydroxide, for several hours.[11][15]

-

Workup and Purification: The reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed, dried, and recrystallized from a suitable solvent like ethanol to yield the pure pyrimidine derivative.[11]

Characterization

The structure of the synthesized compounds is confirmed using a combination of spectroscopic techniques.

-

FTIR Spectroscopy: To identify characteristic functional groups like N-H (amine), C=N, and C=C (aromatic).[11][15]

-